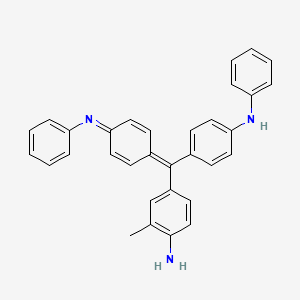

4-((4-Amino-3-methylphenyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)-N-phenylaniline

Description

Le Bleu d'eau, également connu sous le nom de Bleu d'aniline, Bleu acide 22, Bleu soluble 3M, Bleu marine V ou C.I. 42755, est un composé chimique largement utilisé comme colorant en histologie. Il est connu pour sa capacité à colorer le collagène en bleu dans les coupes de tissus. Le Bleu d'eau est soluble dans l'eau et légèrement soluble dans l'éthanol .

Propriétés

Formule moléculaire |

C32H27N3 |

|---|---|

Poids moléculaire |

453.6 g/mol |

Nom IUPAC |

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |

InChI |

InChI=1S/C32H27N3/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28/h2-22,34H,33H2,1H3 |

Clé InChI |

LBLFVSANTXZPEX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Bleu d'eau peut être synthétisé par sulfonation de dérivés du triphénylméthaneLe produit final est obtenu par sulfonation du triphénylméthane amino-substitué .

Méthodes de production industrielle

En milieu industriel, le Bleu d'eau est produit à l'aide de réacteurs de sulfonation à grande échelle. Le processus implique l'ajout contrôlé d'acide sulfurique à des dérivés du triphénylméthane sous des conditions spécifiques de température et de pression. Le mélange réactionnel est ensuite soumis à des étapes de nitration et de réduction, suivies d'une sulfonation pour obtenir le produit final. La pureté du Bleu d'eau est assurée par plusieurs étapes de purification, notamment la filtration et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le Bleu d'eau subit diverses réactions chimiques, notamment :

Oxydation : Le Bleu d'eau peut être oxydé pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit à sa forme leuco, qui est incolore.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le dithionite de sodium et la poudre de zinc sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'hydroxyde de sodium et divers agents alkylants.

Principaux produits formés

Oxydation : Dérivés oxydés du Bleu d'eau.

Réduction : Forme leuco du Bleu d'eau.

Substitution : Dérivés substitués avec différents groupes fonctionnels.

Applications De Recherche Scientifique

Mécanisme d'action

Le Bleu d'eau exerce son effet de coloration en se liant à des cibles moléculaires spécifiques dans les tissus. Le composé interagit avec les fibres de collagène, formant des complexes stables qui donnent une coloration bleue. La liaison est facilitée par les groupes d'acide sulfonique, qui améliorent la solubilité et l'interaction du Bleu d'eau avec les molécules cibles.

Mécanisme D'action

Water Blue exerts its staining effect by binding to specific molecular targets within tissues. The compound interacts with collagen fibers, forming stable complexes that result in the blue coloration. The binding is facilitated by the sulfonic acid groups, which enhance the solubility and interaction of Water Blue with the target molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Bleu de méthyle : Un autre colorant histologique utilisé à des fins similaires.

Bleu brillant de Coomassie : Couramment utilisé dans la coloration des protéines.

Bleu trypan : Utilisé pour colorer sélectivement les cellules mortes dans les tests de viabilité.

Unicité du Bleu d'eau

Le Bleu d'eau est unique en raison de sa spécificité d'affinité pour le collagène, ce qui en fait un outil essentiel dans les études histologiques. Sa capacité à produire une couleur bleue distincte permet une visualisation claire des fibres de collagène, ce qui est crucial pour diverses applications diagnostiques et de recherche .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.